molecular formula C10H10BrNO6S B11029854 2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid

2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid

Cat. No.: B11029854
M. Wt: 352.16 g/mol
InChI Key: FFJHNJMZPCNIKN-UHFFFAOYSA-N
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Description

2,2’-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid is an organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and two acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and glycine.

    Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the sulfonyl imine linkage.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially forming sulfoxides or sulfones.

    Condensation Reactions: The acetic acid moieties can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Compounds where the bromine atom is replaced by another functional group.

    Oxidation Products: Sulfoxides or sulfones.

    Condensation Products: Esters or amides formed from the acetic acid groups.

Scientific Research Applications

Chemistry

In organic synthesis, 2,2’-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or as a scaffold for drug development. Its ability to form stable complexes with metal ions can be exploited in the development of diagnostic agents or therapeutic compounds.

Industry

In materials science, 2,2’-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid can be used in the synthesis of polymers or as a precursor for the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2,2’-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in proteins, while the bromophenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{[(4-Chlorophenyl)sulfonyl]imino}diacetic acid
  • 2,2’-{[(4-Methylphenyl)sulfonyl]imino}diacetic acid
  • 2,2’-{[(4-Nitrophenyl)sulfonyl]imino}diacetic acid

Uniqueness

2,2’-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. The bromine atom also influences the compound’s electronic properties, potentially enhancing its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of 2,2’-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H10BrNO6S

Molecular Weight

352.16 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C10H10BrNO6S/c11-7-1-3-8(4-2-7)19(17,18)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)

InChI Key

FFJHNJMZPCNIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC(=O)O)CC(=O)O)Br

Origin of Product

United States

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